![molecular formula C8H12N2 B1320105 1-(Pyridin-4-yl)propan-1-amine CAS No. 60289-68-1](/img/structure/B1320105.png)
1-(Pyridin-4-yl)propan-1-amine
Overview
Description
1-(Pyridin-4-yl)propan-1-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-4-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with nitromethane to form 4-(nitromethyl)pyridine, which is then reduced to this compound using hydrogen gas and a palladium catalyst . Another method involves the reductive amination of 4-pyridinecarboxaldehyde with ammonia and a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1-(Pyridin-4-yl)propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties . Additionally, it can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-2-yl)propan-1-amine
- 1-(Pyridin-3-yl)propan-1-amine
- 1-(Pyridin-4-yl)butan-1-amine
Uniqueness
1-(Pyridin-4-yl)propan-1-amine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 1-(Pyridin-2-yl)propan-1-amine and 1-(Pyridin-3-yl)propan-1-amine, the 4-position substitution on the pyridine ring provides distinct electronic and steric effects that can enhance its binding affinity to certain molecular targets .
Biological Activity
1-(Pyridin-4-yl)propan-1-amine is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a propan-1-amine backbone with a pyridine ring at the fourth position. Its molecular formula is CHN\ and it exhibits significant reactivity due to the presence of the amine functional group, which plays a crucial role in its biological interactions.
Enzyme Interaction and Signaling Pathways
Research indicates that this compound interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways, gene expression, and metabolism. Its ability to modulate enzyme activity suggests potential applications in pharmacology and biochemistry.
Mechanism of Action:
The compound's mechanism involves:
- Inhibition of Protein Kinases: It has been shown to interact with key kinases involved in cancer progression, such as PI3K and CDK4, which are critical for cell cycle regulation and survival in cancer cells .
- Cytotoxic Effects: In vitro studies have demonstrated that certain derivatives of pyridine compounds can decrease cell viability in breast cancer cell lines at low concentrations, indicating potential anticancer properties .
Synthesis of Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions: This method allows for the introduction of the pyridine ring onto the propan-1-amine backbone.
Case Studies on Biological Activity
Several studies have evaluated the biological activity of this compound and its derivatives:
These studies highlight the compound's potential as a lead in anticancer drug development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
1-(Pyridin-3-yl)propan-1-amine | 60289-67-0 | 0.95 | Different substitution pattern on the pyridine ring |
(R)-1-(Pyridin-4-yl)ethanamine | 40154-75-4 | 0.95 | Shorter carbon chain; potential for different activity |
(S)-1-(Pyridin-4-yl)ethanamine dihydrochloride | 40154-84-5 | 0.93 | Dihydrochloride salt form; enhanced solubility |
3-(Pyridin-4-yl)propan-1-amines | 30532–36–6 | 0.87 | Different positional isomer; varied reactivity |
This table illustrates how structural variations can influence biological activity and therapeutic potential.
Properties
IUPAC Name |
1-pyridin-4-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFZORUFTNLGLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597731 | |
Record name | 1-(Pyridin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60289-68-1 | |
Record name | 1-(Pyridin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-4-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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